Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in the dye industry and is known by the trade name Direct Orange 39 . It is characterized by its multi-constituent nature and is primarily used for its coloring properties in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt involves multiple steps. The process typically starts with the nitration of benzenesulfonic acid, followed by a series of azo coupling reactions with 4-aminophenylazo compounds . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the nitration and azo coupling reactions are carried out in a continuous process. The use of catalysts and specific reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the type of reaction and the reagents used .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques to visualize and quantify chemical reactions.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in various medical tests.
Mechanism of Action
The mechanism of action of this compound involves its ability to form strong interactions with various substrates due to its sulfonic acid groups and azo linkages. These interactions can lead to the formation of stable complexes with metals and other compounds, making it useful in various applications. The molecular targets and pathways involved include binding to proteins and other macromolecules, leading to changes in their properties and functions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts .
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, reaction products with 3-[(4-aminophenyl)azo]benzenesulfonic acid monosodium salt .
Uniqueness
What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt apart from similar compounds is its unique combination of sulfonic acid groups and azo linkages, which provide it with distinct coloring properties and reactivity. This makes it particularly valuable in applications requiring stable and vibrant dyes .
Properties
CAS No. |
32651-66-4 |
---|---|
Molecular Formula |
C38H24N8Na4O14S4 |
Molecular Weight |
1036.9 g/mol |
IUPAC Name |
tetrasodium;5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-[2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O14S4.4Na/c47-45(43-31-9-5-27(6-10-31)39-41-29-13-19-35(20-14-29)61(49,50)51)33-17-3-25(37(23-33)63(55,56)57)1-2-26-4-18-34(24-38(26)64(58,59)60)46(48)44-32-11-7-28(8-12-32)40-42-30-15-21-36(22-16-30)62(52,53)54;;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 |
InChI Key |
DPZSZYKUTXQFLL-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.